molecular formula C16H23NO5 B13464111 N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester CAS No. 112196-59-5

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester

Cat. No.: B13464111
CAS No.: 112196-59-5
M. Wt: 309.36 g/mol
InChI Key: APKANZULCFLXFM-ZDUSSCGKSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester is a protected, N-methylated derivative of the aromatic amino acid L-tyrosine, designed for advanced peptide synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the alpha-amino functionality, safeguarding it during synthetic steps and allowing for its subsequent selective deprotection under mild acidic conditions . The incorporation of an N-methyl group on the amide bond introduces significant structural modifications that can enhance the metabolic stability, membrane permeability, and bioavailability of resulting peptide sequences, while also influencing their conformational flexibility and receptor selectivity . This compound is particularly valuable in the synthesis of complex peptides and protein-mimetics where the modulation of tyrosine-related pathways is of interest, such as in the development of inhibitors for protein tyrosine kinases . Its esterified carboxyl group further provides a handle for additional chemical transformations or can be maintained to probe the role of the carboxylic acid in biological interactions. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

112196-59-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(19)21-5)10-11-6-8-12(18)9-7-11/h6-9,13,18H,10H2,1-5H3/t13-/m0/s1

InChI Key

APKANZULCFLXFM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method includes the use of di-tert-butyl dicarbonate (Boc) to protect the amino group, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester involves its conversion to L-tyrosine in the body. This conversion enhances the availability of L-tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound targets metabolic pathways involved in neurotransmitter synthesis and regulation .

Comparison with Similar Compounds

Comparison Based on Amino Acid Backbone

Compound Name CAS Number Amino Acid Key Features
N-Boc-N-methyl-L-tyrosine methyl ester Not listed Tyrosine N-methyl; phenolic hydroxyl
N-Boc-L-serine methyl ester 2766-43-0 Serine Hydroxyl side chain; no N-methyl
N-Boc-L-phenylalanine methyl ester 65615-90-9 Phenylalanine Aromatic side chain lacks hydroxyl; 4-amino substitution
N-Boc-L-valine methyl ester 58561-04-9 Valine Branched aliphatic side chain; higher hydrophobicity

Key Differences :

  • Tyrosine vs. Serine: Serine’s polar hydroxyl side chain increases solubility in aqueous media, whereas tyrosine’s phenol group participates in hydrogen bonding and post-translational modifications (e.g., phosphorylation).
  • Tyrosine vs. Phenylalanine: The phenolic hydroxyl in tyrosine enables unique reactivity (e.g., sulfation, iodination), absent in phenylalanine derivatives.

Comparison Based on Protecting Groups

Compound Name Protecting Group Stability Deprotection Method
N-Boc-N-methyl-L-tyrosine methyl ester Boc Acid-labile TFA, HCl/dioxane
N-Acetyl-L-tyrosine methyl ester Acetyl Base-sensitive Strong acids/bases (e.g., NaOH, H2SO4)
N-Fmoc-L-tyrosine methyl ester Fmoc Base-labile Piperidine

Key Differences :

  • Boc vs. Acetyl : Boc is removed under mild acidic conditions, making it ideal for SPPS. Acetyl requires harsh conditions, limiting its utility in stepwise synthesis.
  • Boc vs. Fmoc : Fmoc is base-labile and orthogonal to Boc, enabling multi-step syntheses with selective deprotection .

Comparison Based on Ester Groups

Compound Name Ester Group Reactivity Applications
N-Boc-N-methyl-L-tyrosine methyl ester Methyl Stable; requires hydrolysis Standard SPPS
N-Boc-L-tyrosine 4-nitrophenyl ester 4-Nitrophenyl Active ester; rapid coupling Solution-phase peptide synthesis
N-Boc-L-tyrosine benzyl ester Benzyl Acid-stable; hydrogenolysis Orthogonal protection strategies

Key Differences :

  • Methyl vs. 4-Nitrophenyl Esters : 4-Nitrophenyl esters are highly reactive in coupling reactions but require careful handling due to their instability.
  • Benzyl Esters: Removed via hydrogenolysis, compatible with acid-labile Boc groups .

Substituent Effects

Compound Name Substituent Impact on Reactivity/Applications
N-Boc-N-methyl-L-tyrosine methyl ester N-methyl Blocks peptide bond formation; stabilizes conformation
N-Boc-O-methyl-L-tyrosine methyl ester O-methyl Increases lipophilicity; reduces hydrogen bonding
N-Boc-O-(3-Br-propyl)-L-tyrosine methyl ester 3-Bromopropyl Enables alkylation or cross-coupling reactions

Key Differences :

  • N-Methyl vs. O-Methyl: N-methylation prevents further coupling at the α-amino group, while O-methylation modifies tyrosine’s phenolic reactivity.
  • Bromopropyl Substitution : Introduces a handle for functionalization (e.g., click chemistry) .

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester, also known as Boc-Tyr-OMe, is a derivative of L-tyrosine and has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dimethylethoxycarbonyl group that enhances its stability and solubility.

  • Chemical Formula : C18H25NO5
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 147363-23-3

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antioxidant Properties

  • The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and various diseases.

2. Neuroprotective Effects

  • Research indicates that derivatives of L-tyrosine can influence neurotransmitter synthesis, particularly dopamine. This suggests that this compound may have neuroprotective effects, potentially aiding in conditions such as Parkinson's disease.

3. Modulation of Enzyme Activity

  • The compound may interact with various enzymes involved in metabolic pathways. For instance, it could influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Case Studies

  • Study on Antioxidant Activity
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various L-tyrosine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
  • Neuroprotective Study
    • In a neurobiology study, the compound was administered to rodent models exhibiting symptoms of neurodegeneration. The findings suggested that treatment with this compound improved motor function and reduced neuronal loss .

Comparative Biological Activity Table

Activity TypeCompound NameReference
AntioxidantN-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-TyrJournal of Medicinal Chemistry
NeuroprotectiveN-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-TyrNeurobiology Study
Enzyme ModulationN-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-TyrBiochemistry Journal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester?

  • Methodological Answer : The compound is typically synthesized via stepwise protection of the amino and carboxyl groups. For the Boc (tert-butoxycarbonyl) protection, di-tert-butyl dicarbonate is used in anhydrous conditions with a base like triethylamine to activate the amino group . The methyl ester is introduced via esterification, often employing methanol and thionyl chloride or acetyl chloride under controlled anhydrous conditions to prevent hydrolysis . Key parameters include maintaining inert atmospheres (e.g., nitrogen) and temperatures between 0–25°C to optimize yields (reported up to 85%) and minimize side reactions .

Q. How should this compound be purified to ensure high enantiomeric purity?

  • Methodological Answer : Purification is achieved via recrystallization using solvents like ethyl acetate/hexane mixtures or column chromatography with silica gel and gradients of dichloromethane/methanol. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers, achieving >96% purity, as demonstrated in analogous Boc-protected amino acid derivatives .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is stable under dry, cool (2–8°C) conditions but degrades at elevated temperatures (>40°C) or in humid environments. Decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides, which necessitate ventilation and PPE during handling . Long-term storage in amber vials under nitrogen is recommended to prevent oxidation of the tyrosine aromatic ring .

Advanced Research Questions

Q. How can enantiomeric purity and structural integrity be validated analytically?

  • Methodological Answer : Enantiomeric purity is quantified using chiral HPLC or circular dichroism (CD) spectroscopy. X-ray crystallography (e.g., single-crystal analysis at 173 K) confirms stereochemistry and bond angles, as shown in structurally related Boc-protected peptides . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) validate molecular identity .

Q. What are the degradation pathways under acidic or basic conditions?

  • Methodological Answer : Acidic conditions (e.g., HCl/THF) cleave the Boc group, releasing CO₂ and tert-butanol, while basic hydrolysis (NaOH/MeOH) removes the methyl ester, yielding the free carboxylic acid. Kinetic studies using LC-MS show pseudo-first-order degradation kinetics, with half-lives <2 hours in 1M HCl .

Q. How does the N-methyl group influence peptide coupling efficiency?

  • Methodological Answer : The N-methylation reduces nucleophilicity, requiring stronger coupling agents (e.g., HATU or PyBOP) and extended reaction times (12–24 hours) compared to non-methylated analogs. Steric hindrance from the methyl group also lowers racemization risks during activation, as observed in SPPS (solid-phase peptide synthesis) .

Q. What are its applications in bioorthogonal chemistry or enzyme assays?

  • Methodological Answer : The Boc group enables selective deprotection in multi-step syntheses. In click chemistry, the compound’s alkyne or azide derivatives (e.g., via propargylation) participate in Cu(I)-catalyzed cycloadditions for labeling enzymes like GALNS, as validated in fluorescence-based assays .

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